Cas no 2227817-67-4 ((1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol)

(1R)-2-Amino-1-(4-bromophenyl)cyclopropylethan-1-ol is a chiral cyclopropyl-containing compound with a stereochemically defined amino alcohol moiety. Its structural features, including the rigid cyclopropane ring and the presence of both amino and hydroxyl functional groups, make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The 4-bromophenyl substituent enhances its utility in cross-coupling reactions, enabling further derivatization. The (1R) configuration ensures high enantioselectivity, which is critical for bioactive molecule development. This compound is particularly useful in the synthesis of ligands, catalysts, and pharmacologically active agents, offering precise control over stereochemistry and reactivity. Its stability and well-defined properties facilitate reproducible results in research and industrial processes.
(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol structure
2227817-67-4 structure
商品名:(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol
CAS番号:2227817-67-4
MF:C11H14BrNO
メガワット:256.138962268829
CID:6326745
PubChem ID:165644356

(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol
    • 2227817-67-4
    • EN300-1916250
    • (1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
    • インチ: 1S/C11H14BrNO/c12-9-3-1-8(2-4-9)11(5-6-11)10(14)7-13/h1-4,10,14H,5-7,13H2/t10-/m0/s1
    • InChIKey: YXBHXTPRCVIVKX-JTQLQIEISA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1([C@H](CN)O)CC1

計算された属性

  • せいみつぶんしりょう: 255.02588g/mol
  • どういたいしつりょう: 255.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.2Ų

(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916250-0.5g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
0.5g
$1811.0 2023-09-17
Enamine
EN300-1916250-0.05g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
0.05g
$1584.0 2023-09-17
Enamine
EN300-1916250-0.1g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
0.1g
$1660.0 2023-09-17
Enamine
EN300-1916250-10.0g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
10g
$8110.0 2023-06-02
Enamine
EN300-1916250-0.25g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
0.25g
$1735.0 2023-09-17
Enamine
EN300-1916250-2.5g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
2.5g
$3696.0 2023-09-17
Enamine
EN300-1916250-10g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
10g
$8110.0 2023-09-17
Enamine
EN300-1916250-5g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
5g
$5470.0 2023-09-17
Enamine
EN300-1916250-1g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
1g
$1887.0 2023-09-17
Enamine
EN300-1916250-5.0g
(1R)-2-amino-1-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
2227817-67-4
5g
$5470.0 2023-06-02

(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol 関連文献

(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-olに関する追加情報

Chemical Profile of (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol (CAS No. 2227817-67-4)

(1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2227817-67-4, features a cyclopropyl moiety linked to a brominated phenyl group, making it a promising candidate for further investigation in medicinal chemistry. The stereochemistry at the chiral center, specifically the (1R) configuration, plays a crucial role in determining its biological activity and potential therapeutic applications.

The molecular framework of (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) enhances its reactivity, making it suitable for various synthetic transformations. Additionally, the cyclopropyl ring introduces rigidity to the molecule, which can influence its binding affinity to biological targets. The bromine substituent on the phenyl ring further modulates its electronic and steric properties, potentially affecting its interaction with enzymes and receptors.

In recent years, there has been growing interest in developing novel compounds with structural motifs similar to (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol due to their potential pharmacological activity. Research has shown that such compounds exhibit diverse biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The cyclopropyl scaffold, in particular, has been associated with enhanced binding affinity to certain protein targets, making it an attractive scaffold for drug design.

One of the most compelling aspects of studying (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol is its potential as a lead compound for the development of new therapeutics. The combination of the amino and hydroxyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. Furthermore, the brominated phenyl ring can serve as a handle for further derivatization, enabling the creation of analogs with improved pharmacokinetic profiles.

The stereochemistry at the chiral center is another critical factor that influences the behavior of (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol. Enantiomers of this compound can exhibit markedly different biological activities due to their distinct interactions with chiral biological targets. The (R) configuration at the stereogenic center has been shown to enhance binding affinity in several cases, suggesting that this specific stereoisomer may be particularly valuable for drug development.

Recent advances in computational chemistry have enabled more efficient screening of compounds like (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol. Molecular modeling techniques have been used to predict binding modes and affinity to various biological targets, allowing researchers to prioritize compounds for experimental validation. These computational approaches have significantly accelerated the drug discovery process and have helped identify promising candidates for further development.

In addition to its potential therapeutic applications, (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol has also been explored as a building block for more complex molecules. Its versatile structure allows it to be incorporated into larger scaffolds through various synthetic strategies, such as nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions. This flexibility makes it a valuable intermediate in synthetic organic chemistry and drug development pipelines.

The synthesis of (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol presents several challenges due to its complex structure. However, recent methodological advances have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric synthesis and chiral resolution have been employed to obtain high enantiomeric purity, which is essential for pharmaceutical applications. These advancements have opened up new possibilities for exploring the pharmacological potential of this compound.

The future prospects of studying (1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol are promising. Ongoing research aims to elucidate its mechanism of action and identify new therapeutic applications. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications. Collaborative efforts between academic researchers and industry scientists are likely to yield significant breakthroughs in understanding and utilizing this compound effectively.

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